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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciramadol, a centrally acting analgesic, possesses a unique pharmacological profile as a
mixed agonist-antagonist at the p-opioid receptor.[1][2] This characteristic imparts a ceiling
effect on respiratory depression, suggesting a potentially safer therapeutic window compared to
full opioid agonists.[2] Structurally related to tramadol and tapentadol, Ciramadol's chemical
scaffold presents multiple opportunities for analog development to modulate its analgesic
efficacy, side-effect profile, and receptor activity. This technical guide provides a
comprehensive overview of the core structure of Ciramadol, explores potential structural
modifications based on established structure-activity relationships (SAR) of related phenolic
opioids, details key experimental protocols for pharmacological evaluation, and presents
relevant data in a structured format for comparative analysis.

Core Structure and Physicochemical Properties of
Ciramadol

Ciramadol, with the chemical name (-)-cis-2-(a-dimethylamino-m-hydroxybenzyl)cyclohexanol,
is a benzylamine derivative with three chiral centers.[2] The specific stereochemistry is crucial
for its pharmacological activity.

Table 1: Physicochemical Properties of Ciramadol
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Property Value Reference

3-{(R)-Dimethylamino-

[(1R,2R)-2-
IUPAC Name [2]
hydroxycyclohexyl]}methyl]phe
nol
CAS Number 63269-31-8 [2]
Molecular Formula C15H23NO2 [2]
Molar Mass 249.35 g/mol [2]

Synthesis of the Ciramadol Scaffold

The synthesis of Ciramadol typically involves a multi-step process, a general representation of
which is provided below.

Starting Materials

3-Methoxy-
benzaldehyde

Synthetic Steps Final Product

Chalcone
Intermediate

Aminoketone
Intermediate

cis-Aminoalcohol

Intermediate Ciramadol

Cyclohexanone

Potential Structural Modifications

Key for p-opioid
receptor affinity

Influences potency and
monopmine reuptake

Stereochemistry is critical; Substitution can modulate
substitution may alter activity pharmacokinetics and potency

Ciramadol Core Structure
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Prepare Receptor
Membranes

Set up 96-well plate:
- Membranes
- GDP
- Test Compound/Control

Gre-incubate at 30°CD

Add [3°S]GTPyS to
initiate reaction

Incubate at 30°C
(e.g., 60 min)

Terminate by rapid filtration
over GF/C filters

[Scintillation Countina

Analyze Data:
- Subtract non-specific binding
- Plot dose-response curve
- Determine ECso and Emax
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Analogs
and Derivatives of Ciramadol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049922#structural-analogs-and-derivatives-of-
ciramadol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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